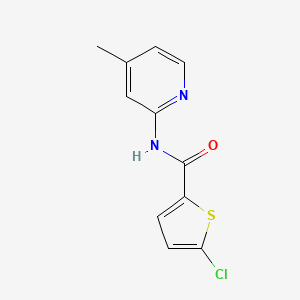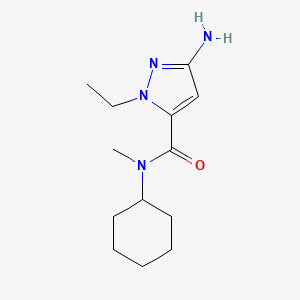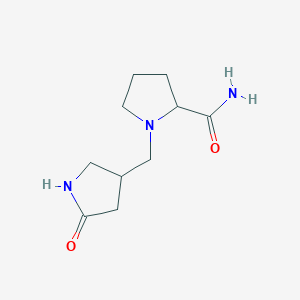
5-氯-N-(4-甲基吡啶-2-基)噻吩-2-甲酰胺
描述
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is an organic compound belonging to the class of thiophene carboxamides.
科学研究应用
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been extensively studied for its antibacterial efficacy, particularly against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli . The compound has shown promising results in inhibiting the growth of these resistant bacterial strains, making it a potential candidate for developing new antibacterial agents.
Additionally, molecular docking studies have demonstrated that this compound can effectively bind to the active site of the β-lactamase receptor of E. coli, further supporting its potential as an antibacterial agent .
作用机制
Target of Action
The primary target of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is the β-lactamase receptor of Escherichia coli (E. coli) . This receptor plays a crucial role in the resistance of E. coli to β-lactam antibiotics, which are commonly used to treat bacterial infections.
Mode of Action
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide interacts with the β-lactamase receptor of E. coli by binding to the active site of the receptor . This interaction inhibits the function of the β-lactamase enzyme, thereby preventing the degradation of β-lactam antibiotics and enhancing their antibacterial efficacy.
Biochemical Pathways
The compound affects the biochemical pathway related to the resistance of E. coli to β-lactam antibiotics . By inhibiting the β-lactamase enzyme, the compound prevents the breakdown of these antibiotics, allowing them to exert their antibacterial effects more effectively. This leads to the downstream effect of enhanced bacterial cell death, contributing to the treatment of the infection.
Result of Action
The molecular and cellular effects of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide’s action include the inhibition of the β-lactamase enzyme in E. coli . This results in an increased susceptibility of the bacteria to β-lactam antibiotics, leading to enhanced bacterial cell death and a more effective treatment of the infection.
生化分析
Biochemical Properties
The biochemical properties of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide are largely unexplored. It has been shown to have antibacterial activities against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) strains . The compound interacts with the active site of the β-lactamase receptor of E. coli .
Cellular Effects
In terms of cellular effects, 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to have antibacterial activities against ESBL-producing E. coli ST131 strains . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be fully understood.
Molecular Mechanism
The molecular mechanism of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is not fully known. Molecular docking studies have shown that it interacts with the active site of the β-lactamase receptor of E. coli
准备方法
The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and pyridine, which acts as both a solvent and a base . This method yields the desired compound in good yield (approximately 80%).
化学反应分析
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
相似化合物的比较
Similar compounds to 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide include:
5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has a bromine atom instead of chlorine and exhibits similar antibacterial properties.
N-(5-chloro-4-methylpyridin-2-yl)acetamide: This compound has an acetamide group instead of a carboxamide group and is used in different chemical applications.
The uniqueness of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide lies in its specific substitution pattern and its potent antibacterial activity against ESBL-producing bacterial strains, which sets it apart from other similar compounds .
属性
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWYBNRUODNYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329672 | |
| Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868213-01-8 | |
| Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)


![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2487458.png)
![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)


![N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2487465.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)


